1-Methoxy-3-phenylpropan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCXPDHNUJIBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methoxy 3 Phenylpropan 2 One
Established Reaction Pathways
Established methods for the synthesis of 1-methoxy-3-phenylpropan-2-one and related β-alkoxy ketones often rely on foundational organic reactions. These pathways are valued for their reliability and scalability, forming the bedrock of synthetic strategies.
Oxidation of Precursor Alcohols
A primary and straightforward route to ketones is the oxidation of their corresponding secondary alcohols. For the synthesis of this compound, the logical precursor would be 1-methoxy-3-phenylpropan-2-ol. This transformation can be achieved using a variety of oxidizing agents.
Industrially, similar ketones like 1-methoxy-2-propanone are prepared via the catalytic oxidation of the precursor alcohol, 1-methoxy-2-propanol (B31579). patsnap.com This process often utilizes transition metal catalysts. patsnap.com A patented method describes the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives as catalysts in conjunction with an oxidant such as hypohalite, hydrogen peroxide, or oxygen. patsnap.com This approach has demonstrated high conversion rates and selectivity for the desired ketone product. patsnap.com The kinetics of oxidizing related alkoxy alcohols, such as 1-methoxy-2-propanol, have been studied using reagents like ditelluratoargentate(III) in an alkaline medium, revealing a first-order dependence on the oxidant and a fractional order on the alcohol. researchgate.net
Table 1: Catalytic Oxidation of 1-methoxy-2-propanol
| Catalyst System | Oxidant | Conversion Rate | Selectivity for Ketone |
|---|---|---|---|
| TEMPO / Nitrite | Halogen/Hypohalite | 89% | 83% |
| TEMPO / Nitrite | Oxygen/Air | 85% | 83% |
Data derived from a patented method for the synthesis of 1-methoxy-2-propanone, a structurally similar compound. patsnap.com
Catalytic Routes
Transition metal catalysis offers powerful and efficient methods for constructing the β-alkoxy ketone framework. Gold(I) complexes, in particular, are highly effective catalysts for the electrophilic activation of alkynes, enabling various transformations including the addition of oxygen nucleophiles. acs.org
Gold(I)-catalyzed hydroalkoxylation of alkynes is a key strategy. researchgate.netsoci.org This reaction involves the addition of an alcohol across a carbon-carbon triple bond to form an enol ether, which can then isomerize or be hydrolyzed to the corresponding ketone. This method is noted for its mild reaction conditions and high efficiency. researchgate.netsoci.org While direct synthesis of this compound via this route is not prominently detailed, the general applicability of gold catalysis to form β-alkoxy ketones from appropriate alkyne and alcohol precursors is well-established. acs.orgbeilstein-journals.org
Other catalytic systems have also proven effective. For instance, chromium(III) chloride catalyzes the Michael-type addition of alcohols to α,β-unsaturated ketones, yielding β-alkoxy ketones with good functional group compatibility. organic-chemistry.org
Table 2: Overview of Catalytic Routes to β-Alkoxy Ketones
| Catalytic Method | Catalyst Example | Key Transformation | Advantages |
|---|---|---|---|
| Gold(I) Catalysis | Ph₃PAuOTf | Hydroalkoxylation of alkynes | Mild conditions, high efficiency, chemoselectivity soci.orgbeilstein-journals.org |
| Chromium(III) Catalysis | CrCl₃ | Michael addition of alcohols to enones | Good yields, excellent functional group compatibility organic-chemistry.org |
Electrosynthesis Approaches for Related Ketone Frameworks
Electrosynthesis has emerged as a sustainable and powerful tool in modern organic chemistry, offering alternative reaction pathways that avoid harsh reagents. For the synthesis of β-functionalized ketones, electrochemical methods provide unique advantages.
One notable approach involves the electrochemical deconstructive functionalization of cycloalkanols. acs.orgacs.org This process generates an alkoxy radical, leading to ring-opening via β-scission. The resulting intermediate can then react with various nucleophiles, including alcohols, to form β-alkoxy ketones. acs.org Mechanistic studies suggest the formation of an α,β-unsaturated ketone as a key intermediate, which subsequently undergoes a Michael addition with the nucleophile. acs.org While this method is demonstrated on cyclic precursors, it highlights the potential of electrosynthesis to construct complex acyclic ketone frameworks from readily available starting materials.
Development of Novel Synthetic Strategies
The demand for enantiomerically pure compounds and more sustainable synthetic methods has driven the development of innovative strategies, including asymmetric synthesis and biocatalysis.
Asymmetric Synthesis for Chiral Analogs and Stereoisomers
While this compound itself is achiral, the synthesis of its chiral analogs is of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement, often employing chiral catalysts or auxiliaries.
The development of asymmetric methods for related structures, such as flavanones and chromanones, provides a blueprint for accessing chiral β-alkoxy ketones. nih.gov Strategies include asymmetric hydrogenation of chromones and rhodium-catalyzed 1,4-conjugate additions of arylboronic acids or arylzinc reagents to chromone (B188151) precursors. nih.gov These methods have successfully produced chiral heterocyclic ketones with high enantioselectivity.
Enzymatic strategies also offer a powerful route for asymmetric synthesis. nih.gov For example, a chemoenzymatic process was developed by Merck for the synthesis of Montelukast, where the key step involves the asymmetric biocatalytic reduction of a prochiral ketone to a specific (S)-alcohol intermediate using an engineered alcohol dehydrogenase. nih.gov Such approaches could be adapted to produce chiral alcohol precursors for enantiopure analogs of this compound.
Chemoenzymatic and Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. springernature.com This field offers a green alternative to traditional chemical synthesis.
For the synthesis of chiral amines from ketones, transaminases are particularly effective. A high-productivity biocatalytic process was developed for (S)-methoxyisopropylamine, a chiral building block for herbicides, starting from the closely related ketone, methoxyacetone (B41198). chimia.chresearchgate.net This transamination reaction achieved high conversion (97%) and excellent enantiomeric excess (>99% ee). chimia.ch This demonstrates the potential for using transaminases to synthesize chiral amino analogs from this compound.
Other enzymatic approaches, such as the kinetic resolution of racemic alcohols using lipases, are also well-established. nih.gov A lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key step in the synthesis of fluoxetine. nih.gov This strategy could be applied to the racemic precursor alcohol, 1-methoxy-3-phenylpropan-2-ol, to isolate one enantiomer, which can then be oxidized to the corresponding enantiopure ketone analog if a chiral center is present.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Hydroxy-3-phenylpropan-2-one |
| 1-Methoxy-3-phenylpropan-2-ol |
| 1-Methoxy-2-propanone (Methoxyacetone) |
| 1-Methoxy-2-propanol |
| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |
| Flavanones |
| Chromanones |
| Montelukast |
| (S)-methoxyisopropylamine |
| 3-Hydroxy-3-phenylpropanonitrile |
Principles of Sustainable Synthesis in this compound Production
The principles of sustainable synthesis, or green chemistry, are increasingly integral to the production of chemical compounds, including this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency.
A key focus in the sustainable synthesis of ketones is the use of environmentally benign oxidizing agents. Traditional oxidation reactions often employ stoichiometric amounts of heavy metal oxidants like chromium or manganese, which generate significant hazardous waste. researchgate.net A greener alternative is the use of molecular oxygen (O₂) from the air or hydrogen peroxide (H₂O₂) as the terminal oxidant, with water being the only byproduct. researchgate.net Catalytic systems, often employing transition metals, are being developed to facilitate these cleaner oxidations. yedarnd.com For instance, palladium-catalyzed aerobic oxidation of olefins, known as the Tsuji-Wacker oxidation, is a potential strategy for synthesizing carbonyl compounds. researchgate.net
The use of safer solvents is another cornerstone of green chemistry. Many organic reactions are performed in volatile and often toxic solvents. Research has focused on replacing these with more environmentally friendly alternatives, such as water. chemistryviews.org Photocatalytic processes using sensitizers like cerium chloride (CeCl₃) in water under visible light have been developed for the aerobic C-H oxidation to produce aromatic ketones. chemistryviews.org This method is not only economical but also operates under mild conditions, such as room temperature. chemistryviews.org
Energy efficiency is also a critical consideration. The development of catalytic processes that can operate at ambient temperature and pressure significantly reduces the energy consumption of a chemical synthesis. technologynetworks.com Photoredox catalysis, which utilizes visible light to drive reactions, is an example of an energy-efficient approach that can be applied to the synthesis of ketones. nih.gov
Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is central to sustainable synthesis. Catalytic reactions are inherently more atom-economical than stoichiometric ones. nih.gov The development of N-heterocyclic carbene (NHC) catalysis in combination with photoredox systems for the synthesis of ketones from aldehydes exemplifies this principle by creating C-C bonds with high efficiency. nih.gov
The application of these principles to the synthesis of this compound could involve several strategies, as summarized in the table below.
Table 2: Sustainable Approaches in Ketone Synthesis
| Principle | Conventional Method | Sustainable Alternative | Benefits | Reference |
|---|---|---|---|---|
| Use of Safer Oxidants | Stoichiometric heavy metal oxidants (e.g., CrO₃, KMnO₄) | Catalytic oxidation with O₂ or H₂O₂ | Reduces hazardous waste, water is the only byproduct | researchgate.net |
| Use of Safer Solvents | Volatile organic solvents (e.g., DMF, DMSO) | Water, supercritical fluids, or solvent-free conditions | Reduces toxicity and environmental pollution | chemistryviews.org |
| Energy Efficiency | High-temperature reactions | Photocatalysis, ambient temperature reactions | Lower energy consumption and reduced carbon footprint | technologynetworks.com |
| Catalysis | Stoichiometric reagents | Transition metal catalysts, organocatalysts, biocatalysts | Higher atom economy, reduced waste, increased selectivity | yedarnd.comnih.gov |
Chemical Reactivity and Transformation Studies of 1 Methoxy 3 Phenylpropan 2 One
Reactivity of the Ketone Carbonyl Group
The carbonyl group in 1-methoxy-3-phenylpropan-2-one is a primary site of reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.in However, its reactivity is influenced by the steric and electronic effects of the adjacent methoxymethyl and benzyl (B1604629) groups. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. ncert.nic.in
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. openstax.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inopenstax.org This intermediate is then typically protonated to yield an alcohol. openstax.org
The reactivity of the carbonyl carbon in this compound is somewhat diminished compared to simpler ketones due to the presence of two substituents. Sterically, these groups can hinder the approach of the nucleophile to the carbonyl carbon. ncert.nic.in Electronically, the adjacent alkyl groups reduce the electrophilicity of the carbonyl carbon.
A variety of nucleophiles can add to the carbonyl group. For instance, the addition of hydrogen cyanide (HCN) in the presence of a catalytic amount of base forms a cyanohydrin. Grignard reagents (RMgX) and organolithium compounds add to the carbonyl to form tertiary alcohols after acidic workup.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Intermediate Product | Final Product |
|---|---|---|---|
| Cyanide ion | HCN, KCN | 2-cyano-1-methoxy-3-phenylpropan-2-olate | 2-cyano-1-methoxy-3-phenylpropan-2-ol |
| Hydride ion | 1. NaBH₄, EtOH | 1-methoxy-3-phenylpropan-2-olate | 1-methoxy-3-phenylpropan-2-ol |
| Phenylmagnesium bromide | 1. PhMgBr, Et₂O | 1-methoxy-1,3-diphenylpropan-2-olate | 1-methoxy-1,3-diphenylpropan-2-ol |
Carbonyl Condensation Reactions
Carbonyl condensation reactions involve both nucleophilic addition and alpha-substitution steps. A key example is the aldol (B89426) condensation, which requires the presence of at least one α-hydrogen atom. ncert.nic.in this compound has acidic α-hydrogens on both the methoxymethyl and benzyl sides of the carbonyl group, making it a candidate for aldol reactions.
In a base-catalyzed aldol reaction, a base abstracts an α-hydrogen to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. magritek.com For this compound, enolate formation can occur at either the C1 or C3 position. The subsequent aldol addition product is a β-hydroxy ketone, which can then undergo dehydration (elimination of water) to form an α,β-unsaturated ketone, the final aldol condensation product. magritek.comorganic-chemistry.org
A study on the related compound, benzyl methyl ketone, demonstrated that it undergoes a transition-metal induced aldol condensation. publish.csiro.au In this process, a metal-stabilized anion forms and subsequently attacks a second molecule of the ketone. publish.csiro.au This suggests that this compound could undergo similar self-condensation reactions to form a complex mixture of products, depending on which α-hydrogen is removed.
Table 2: Potential Aldol Condensation Products (Self-Condensation)
| Enolate Formation Site | Aldol Addition Product (β-Hydroxy Ketone) | Aldol Condensation Product (α,β-Unsaturated Ketone) |
|---|---|---|
| C1 (Methoxy side) | 3-hydroxy-2-(methoxymethyl)-4-phenyl-1-(phenylmethyl)butan-2-one | 2-(methoxymethyl)-4-phenyl-1-(phenylmethyl)but-3-en-2-one |
Crossed aldol condensations with other carbonyl compounds, such as benzaldehyde, are also possible. Research has shown that reactions between substituted benzaldehydes and ketones can be sensitive to reaction conditions, sometimes leading to side reactions like cyclization. flinders.edu.au
Reduction Mechanisms
The ketone carbonyl group of this compound can be reduced to a secondary alcohol, 1-methoxy-3-phenylpropan-2-ol. This transformation is a type of nucleophilic addition where the nucleophile is a hydride ion (H⁻).
Common laboratory reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated during workup to yield the alcohol. wikipedia.org
Catalytic hydrogenation is another method for ketone reduction. This involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.org
The stereochemical outcome of the reduction of α-alkoxy ketones can be influenced by the reagent and reaction conditions. For β-alkoxy ketones, specific methods have been developed for the stereoselective reduction to either syn- or anti-1,3-diol monoethers, suggesting that the alkoxy group can play a directing role in the reaction. acs.org While this compound is an α-alkoxy ketone, similar stereocontrolling factors may be at play.
Table 3: Common Reduction Methods for Ketones
| Reagent(s) | Mechanism Type | Solvent(s) | Product |
|---|---|---|---|
| 1. NaBH₄, 2. H₃O⁺ | Hydride Transfer | Methanol, Ethanol | 1-methoxy-3-phenylpropan-2-ol |
| 1. LiAlH₄, 2. H₃O⁺ | Hydride Transfer | Diethyl ether, THF | 1-methoxy-3-phenylpropan-2-ol |
Transformations Involving the Methoxy (B1213986) Ether Moiety
The methoxy group (-OCH₃) in this compound is an ether functionality. Ethers are generally unreactive but can undergo cleavage under specific, typically harsh, conditions. masterorganicchemistry.com
Ether Cleavage and Functional Group Interconversions
The carbon-oxygen bond of an ether can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction mechanism can be either Sₙ1 or Sₙ2. The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com
Following protonation of the ether in this compound, a halide ion (I⁻ or Br⁻) acts as a nucleophile. It will attack the less sterically hindered carbon atom of the C-O bond. In this case, the attack will occur on the methyl group carbon via an Sₙ2 mechanism, as it is a primary carbon with minimal steric hindrance. masterorganicchemistry.com This results in the formation of methyl halide and 1-hydroxy-3-phenylpropan-2-one.
Recent methods have been developed for the chemoselective cleavage of specific types of ethers, such as p-methoxybenzyl (PMB) ethers, using catalytic amounts of acid in specialized solvents, highlighting the ongoing development in this area. acs.org
Table 4: Acid-Catalyzed Ether Cleavage
| Reagent(s) | Mechanism | Products |
|---|---|---|
| Excess HI, heat | Sₙ2 | 1-hydroxy-3-phenylpropan-2-one and Methyl iodide |
Transetherification Processes
Transetherification is a reaction in which an ether reacts with an alcohol to exchange the alkyl or aryl group of the ether. This process is typically catalyzed by acids or metal catalysts. Iron(III) triflate has been reported as an efficient catalyst for the direct etherification of alcohols and the transetherification of the resulting ethers. nih.govacs.org
The mechanism often involves the cleavage of a C-O bond and the in-situ formation of a carbocation intermediate. nih.gov For this compound, a transetherification reaction with a different alcohol (R-OH) could potentially replace the methyl group with the R group from the new alcohol, or vice-versa, depending on the reaction conditions and the relative stability of the potential carbocation intermediates. The reaction would likely proceed through protonation of the ether oxygen, followed by nucleophilic attack by the new alcohol.
Catalytic methods for the etherification of phenols with alcohols or other ethers have also been developed, demonstrating the utility of this transformation class. google.com
Table 5: Illustrative Transetherification Reaction
| Reactant Alcohol | Catalyst | Potential Products |
|---|---|---|
| Ethanol (CH₃CH₂OH) | Acid catalyst (e.g., H₂SO₄) or Metal catalyst (e.g., Fe(OTf)₃) | 1-ethoxy-3-phenylpropan-2-one and Methanol |
Reactivity of the Phenyl Group
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of EAS are governed by the nature of the substituents already present on the ring. The side chain, -CH2C(=O)CH2OCH3, attached to the phenyl group in this compound, plays a crucial role in directing incoming electrophiles.
The carbonyl group within the side chain is strongly electron-withdrawing. This deactivating effect reduces the electron density of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). msu.edulibretexts.org This deactivation is a consequence of the inductive effect and resonance, where the carbonyl group pulls electron density from the ring.
The directing effect of a substituent determines the position at which the electrophile will attack the benzene ring. Substituents that are electron-withdrawing are typically meta-directors. libretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of attack for an incoming electrophile. libretexts.orgmasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions are expected to yield predominantly the meta-substituted product.
| Electrophilic Aromatic Substitution Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-3-(3-nitrophenyl)propan-2-one |
| Bromination | Br₂, FeBr₃ | 1-Methoxy-3-(3-bromophenyl)propan-2-one |
| Sulfonation | SO₃, H₂SO₄ | 3-(3-Methoxy-2-oxopropyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Methoxy-3-(3-acylphenyl)propan-2-one |
It is important to note that Friedel-Crafts alkylation is often problematic with strongly deactivated rings, and alternative methods may be required for the introduction of alkyl groups. uomustansiriyah.edu.iq
Transition Metal-Catalyzed Cross-Coupling at Aromatic Positions
Transition metal-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium, nickel, or copper. researchgate.netrsc.org
For this compound, to undergo such a reaction at the aromatic ring, it would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate. This functionalized derivative could then participate in various cross-coupling reactions. Given the directing effects discussed in the previous section, the leaving group would likely be introduced at the meta position via electrophilic halogenation.
Recent advancements have also explored the use of aromatic ketones as coupling partners in deacylative cross-coupling reactions, although this often requires transformation of the ketone into a more reactive species. cell.com
Below is a table summarizing potential transition metal-catalyzed cross-coupling reactions for a halogenated derivative of this compound (assuming halogenation at the meta position).
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 1-Methoxy-3-(3'-aryl-3-biphenylyl)propan-2-one |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 1-Methoxy-3-(3-vinylphenyl)propan-2-one |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1-Methoxy-3-(3-alkynylphenyl)propan-2-one |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | 1-Methoxy-3-(3-aminophenyl)propan-2-one |
These reactions would allow for the introduction of a wide variety of substituents onto the phenyl ring, providing access to a diverse range of derivatives of this compound.
Examination of Tautomerism and Isomerization Pathways
Tautomers are isomers of a compound that readily interconvert. The most common form of tautomerism for ketones is keto-enol tautomerism. masterorganicchemistry.com this compound, having α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group), can exist in equilibrium with its enol tautomers.
The keto form is generally more stable than the enol form for simple ketones. masterorganicchemistry.com However, the stability of the enol tautomer can be influenced by factors such as conjugation and intramolecular hydrogen bonding. researchgate.net For this compound, two possible enol tautomers can be formed:
(Z/E)-1-Methoxy-3-phenylprop-1-en-2-ol: Formed by the removal of a proton from the C1 carbon.
(Z/E)-1-Methoxy-3-phenylprop-2-en-2-ol: Formed by the removal of a proton from the C3 carbon.
The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. masterorganicchemistry.com The enol form is a key intermediate in many reactions of ketones, including α-halogenation and some condensation reactions.
Isomerization of this compound could also involve skeletal rearrangements under certain conditions, such as in the presence of strong acids or bases, although such reactions are not common for this type of structure under normal conditions.
Mechanistic Investigations of Chemical Reactions Involving 1 Methoxy 3 Phenylpropan 2 One
Kinetic Studies of Reaction Pathways
A typical approach involves monitoring the disappearance of reactants and the appearance of products over time under various conditions. For instance, in a study on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, researchers determined the reaction to be first order with respect to the alcohol and the acid, providing valuable information for the development of a kinetic model. mdpi.com Similarly, the oxidation of 1-methoxy-2-propanol was found to exhibit first-order dependence on the oxidant and fractional-order dependence on the alcohol, suggesting a multi-step mechanism likely involving the formation of a pre-equilibrium complex. researchgate.net
For a hypothetical reaction, such as the reduction of 1-methoxy-3-phenylpropan-2-one, a kinetic study might reveal the following rate law:
Rate = k [this compound]a [Reducing Agent]b
The reaction orders 'a' and 'b' would be determined experimentally, providing clues about the composition of the rate-determining step.
Table 1: Illustrative Kinetic Models for Mechanistic Elucidation
| Kinetic Model | Description | Applicability to this compound Reactions |
| Pseudo-Homogeneous (PH) | A simplified model that treats a heterogeneous catalytic reaction as a homogeneous one. | Could be used for initial screening of catalytic reactions. |
| Eley-Rideal (ER) | A model for surface reactions where one reactant adsorbs onto the catalyst surface and reacts with a non-adsorbed reactant from the bulk phase. | Applicable to heterogeneous catalysis where one reactant is weakly bound to the catalyst. |
| Langmuir-Hinshelwood-Hougen-Watson (LHHW) | A model where all reactants adsorb onto the catalyst surface before reacting. | Often provides a more accurate description of surface-catalyzed reactions, as demonstrated in the esterification of 1-methoxy-2-propanol. mdpi.com |
These models, when fitted to experimental data, can help to discern the most likely sequence of events at a molecular level. mdpi.com
Identification and Characterization of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. For reactions involving this compound, various spectroscopic techniques could be employed to identify transient species. For example, in computational studies of cycloaddition reactions, zwitterionic intermediates have been identified on the reaction pathway. nih.gov
In the context of this compound, intermediates could include:
Enolates: Formed by the deprotonation of the α-carbon, which could then act as nucleophiles.
Hemiacetals/Hemiketals: Formed by the nucleophilic attack of an alcohol on the carbonyl group.
Carbocationic species: Potentially formed under acidic conditions, particularly at the benzylic position.
Techniques such as NMR, IR, and mass spectrometry can be used to characterize these intermediates. In some cases, low-temperature studies can help to stabilize and observe otherwise fleeting species.
Elucidation of Transition States and Energy Profiles
Transition state theory is a powerful tool for understanding the energetics of a reaction. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for locating and characterizing transition states. labcompare.commdpi.comresearchgate.net
For a reaction of this compound, computational methods could be used to:
Model the geometries of reactants, products, intermediates, and transition states.
Calculate the activation energies (the energy difference between the reactants and the transition state).
Construct a detailed potential energy surface for the reaction, mapping out the lowest energy pathway from reactants to products.
For example, a computational study on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate using a palladium catalyst employed DFT to elucidate the reaction pathway and its energetic feasibility. mdpi.com A similar approach could be applied to reactions of this compound to predict the most favorable reaction conditions and to understand the origins of selectivity.
Table 2: Common Computational Methods for Transition State Analysis
| Method | Description |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost. mdpi.comresearchgate.netnih.gov |
| Møller-Plesset perturbation theory (MP2) | A post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. |
| Coupled Cluster (CC) theory | A high-level ab initio method that provides very accurate results but is computationally expensive. |
Role of Catalysts and Reaction Conditions in Controlling Selectivity and Rate
Catalysts play a pivotal role in chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. They can also profoundly influence the selectivity of a reaction, favoring the formation of one product over others.
In the context of this compound, various types of catalysts could be employed:
Acid catalysts: Could be used to activate the carbonyl group for nucleophilic attack or to promote dehydration reactions.
Base catalysts: Could facilitate the formation of enolates for aldol-type reactions.
Transition metal catalysts: Could be used for a wide range of transformations, including hydrogenations, cross-coupling reactions, and C-H activation. mdpi.comnih.gov
A study on the synthesis of 1-methoxy-2-propanol demonstrated the high efficiency and selectivity achievable with ionic liquid catalysts in a micro-tubular circulating reactor. researchgate.net The reaction time was significantly reduced, and a high yield of the desired product was obtained. researchgate.net This highlights how the choice of catalyst and reactor technology can dramatically impact reaction outcomes.
Reaction conditions such as temperature, pressure, and solvent also have a significant impact on reaction rates and selectivity. For instance, in the esterification of 1-methoxy-2-propanol, the reaction temperature and the molar ratio of reactants were optimized to achieve the highest possible yield. mdpi.com
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., 1H with 2H (D), 12C with 13C, or 16O with 18O), it is possible to gain detailed insights into bond-breaking and bond-forming steps.
For this compound, isotopic labeling could be used to:
Determine the mechanism of enolate formation: By replacing the α-protons with deuterium, one could follow their fate in a base-catalyzed reaction.
Elucidate rearrangement mechanisms: By labeling different parts of the molecule, it would be possible to track the movement of atoms during a rearrangement.
Probe the kinetic isotope effect (KIE): A change in the reaction rate upon isotopic substitution can indicate that the bond to the labeled atom is broken in the rate-determining step.
Isotopic labeling has been instrumental in understanding complex biosynthetic pathways, such as those for terpenes, and in elucidating the mechanisms of enzymatic reactions. nih.govresearchgate.net The same principles can be applied to the study of organic reactions in the laboratory to provide unambiguous evidence for a proposed mechanism.
Theoretical and Computational Chemistry Studies on 1 Methoxy 3 Phenylpropan 2 One
Quantum Mechanical (QM) Calculations
There are no available studies that have performed Quantum Mechanical (QM) calculations on 1-methoxy-3-phenylpropan-2-one.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
No published research could be found that utilizes Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of this compound.
Ab Initio and Semi-Empirical Methods
Similarly, a thorough search yielded no articles or datasets where Ab Initio or semi-empirical methods were employed to study this compound.
Electronic Structure Analysis
Detailed electronic structure analyses for this compound are not present in the scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
No studies have been published that include a Molecular Electrostatic Potential (MEP) map for this compound to identify its electrophilic and nucleophilic sites.
Frontier Molecular Orbital (FMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding chemical reactivity, has not been reported for this compound.
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Studies
Investigations into the bonding interactions and electron localization through Natural Bond Orbital (NBO) or Electron Localization Function (ELF) analyses for this compound are also absent from the literature.
Prediction and Validation of Spectroscopic Parameters
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters of molecules. nih.gov For compounds structurally related to this compound, computational methods have been successfully employed to calculate vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov
Typically, the process involves optimizing the molecular geometry of the compound at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). nih.gov Following optimization, vibrational frequency analysis can be performed to predict the positions of characteristic peaks in the IR and Raman spectra. For instance, the stretching frequency of the carbonyl group (C=O) is a prominent feature, typically appearing in the range of 1600–1850 cm⁻¹. nih.gov Theoretical calculations can pinpoint this value with considerable accuracy. Similarly, the symmetric and asymmetric stretching vibrations of the methoxy (B1213986) group (O-CH₃) can be predicted. nih.gov
For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. nih.gov These theoretical values can then be compared with experimental data to confirm the molecular structure. The chemical shifts of aromatic carbons, for example, are expected in the 100-175 ppm range, and calculations can help assign specific signals to individual carbon atoms within the phenyl ring and the rest of the molecule. nih.gov
The validation of these predicted parameters is achieved by comparing them with experimental spectra. A strong correlation between the calculated and observed spectroscopic data provides confidence in the computational model and the determined molecular structure.
Table 1: Predicted Spectroscopic Data for Structurally Similar Compounds
| Spectroscopic Technique | Parameter | Predicted Value Range |
|---|---|---|
| FT-IR | C=O Stretching | 1640 - 1660 cm⁻¹ |
| FT-Raman | C=O Stretching | 1650 - 1670 cm⁻¹ |
| ¹³C NMR | Aromatic Carbons | 118 - 167 ppm |
| ¹³C NMR | Carbonyl Carbon | ~160 - 170 ppm |
Note: This table is illustrative and based on data for structurally related compounds. Specific values for this compound would require dedicated computational studies.
Computational Modeling of Reaction Mechanisms and Activation Barriers
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. For a molecule like this compound, theoretical studies can explore various potential reaction pathways, such as enolization, aldol-type reactions, or oxidation processes.
Using quantum chemical methods, the potential energy surface of a reaction can be mapped out. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state defines the activation energy or barrier, which is a critical factor in determining the reaction rate. A lower activation barrier implies a faster reaction. researchgate.net
For example, in a reaction involving a zwitterionic intermediate, computational models can determine the Gibbs free energy of activation required for its formation and subsequent conversion to products. mdpi.com These calculations can help to distinguish between different plausible mechanisms that may be difficult to discern through experimental means alone. nih.gov The choice of computational method and basis set, such as wb97xd/6-311+G(d,p), is crucial for obtaining accurate energy profiles. nih.govresearchgate.net
Table 2: Illustrative Reaction Parameters from Computational Modeling
| Reaction Step | Parameter | Illustrative Value |
|---|---|---|
| Intermediate Formation | Gibbs Free Energy of Activation | ~2-10 kcal/mol |
Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies of reaction mechanisms.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial to its properties and reactivity. Conformational analysis of this compound would involve identifying the different stable arrangements of its atoms (conformers) and determining their relative energies. Due to the presence of several single bonds, the molecule can adopt various conformations through rotation around these bonds.
Computational methods can systematically explore the potential energy surface to locate the minimum energy conformers. colostate.edu For instance, the orientation of the methoxy group relative to the phenyl ring can be investigated to determine the most stable arrangement. colostate.edu Semiempirical molecular orbital methods or higher-level DFT calculations can be used to compute the energy of different conformers as a function of torsional angles. scispace.com
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and changes its conformation at a given temperature. mdpi.com These simulations can provide insights into the accessibility of different conformational states and the timescales of conformational changes. For example, an MD simulation could show the flexibility of the propane (B168953) chain and the rotational freedom of the phenyl and methoxy groups. mdpi.com
Table 3: Key Torsional Angles in Conformational Analysis
| Torsional Angle | Description |
|---|---|
| C-C-O-C | Defines the orientation of the methoxy group |
| C-C-C-C | Defines the conformation of the propanone backbone |
Note: Specific values for the lowest energy conformers of this compound would be determined through detailed computational analysis.
Applications of 1 Methoxy 3 Phenylpropan 2 One As a Synthetic Intermediate
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety. While direct asymmetric applications of 1-methoxy-3-phenylpropan-2-one are not extensively documented, its structural analogs, such as 2-methoxy-3-phenylpropanoic acid, have been successfully used as optically pure synthons. nih.gov
For instance, (S)-2-methoxy-3-phenylpropanoic acid and its (R)-enantiomer can be synthesized from the corresponding L- and D-3-phenyllactic acids through selective methylation. nih.gov These chiral acids can then be incorporated into larger molecules. The ketone functionality in this compound presents a key site for asymmetric transformations. Asymmetric reduction of the carbonyl group can yield the corresponding chiral alcohol, 1-methoxy-3-phenylpropan-2-ol, a valuable synthon in its own right. This transformation establishes a stereocenter, converting an achiral starting material into a chiral intermediate for subsequent steps.
The strategic placement of the methoxy (B1213986) group alpha to the carbonyl can influence the stereochemical outcome of such reductions and other nucleophilic additions, making it a useful handle for controlling stereoselectivity in asymmetric synthesis. uva.es The ability to generate stereochemically defined alcohols from this ketone underscores its potential as a precursor to more complex chiral building blocks. rsc.org
Table 1: Synthesis of Chiral Intermediates from Phenylpropanoic Acid Derivatives
This table is based on research involving the closely related 2-methoxy-3-phenylpropanoic acid, illustrating a pathway for creating chiral synthons.
| Starting Material | Key Transformation | Chiral Product |
| L-3-Phenyllactic acid | Selective methylation | (S)-2-methoxy-3-phenylpropanoic acid nih.gov |
| D-3-Phenyllactic acid | Selective methylation | (R)-2-methoxy-3-phenylpropanoic acid nih.gov |
Intermediacy in the Synthesis of Complex Organic Molecules
The structural features of this compound make it a suitable intermediate for the synthesis of complex organic molecules. The ketone can undergo a wide range of reactions, including nucleophilic additions, aldol (B89426) condensations, and reductions, while the phenyl and methoxy groups can be modified or used to direct subsequent reactions.
A prominent example of a structurally similar compound used in complex synthesis is the elaboration of 2-methoxy-3-phenylpropanoic acid into substituted piperazine (B1678402) derivatives. nih.gov In these syntheses, the chiral acid is first coupled with a piperazine core, and the resulting amide is subsequently reduced to afford the final complex amine. nih.gov This demonstrates how the phenylpropane backbone, functionalized with a methoxy group, serves as a key component for building larger, more intricate structures.
Furthermore, related structures are employed in the synthesis of natural products. For example, the enantioselective synthesis of (S)-4-Methoxy-dalbergione, a bioactive natural product, was achieved through the asymmetric addition of a vinyl boronate to an ortho-quinone methide, creating a complex phenol (B47542) derivative. nih.gov The versatility of the propanone scaffold is also evident in its use to create various heterocyclic compounds, which are core structures in many natural products and biologically active molecules. nih.gov
Contribution to the Synthesis of Pharmaceutical Precursors and Analogs
The phenylpropane skeleton is a common motif in many pharmaceutical compounds. The functional handles on this compound allow for its incorporation into drug precursors and the synthesis of analogs for structure-activity relationship (SAR) studies.
Research has shown the successful synthesis of various analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a compound with potential activity at the dopamine (B1211576) transporter. nih.gov In this work, the closely related chiral synthon, 2-methoxy-3-phenylpropanoic acid, was used to introduce the 2-methoxy-3-phenylpropyl side chain onto the piperazine core. nih.gov The synthesis involved an amide coupling reaction followed by reduction, yielding the final pharmaceutical analogs. nih.gov The methoxy group was specifically introduced to probe the effects of substituents on biological activity. nih.gov
The propanone core itself is found in compounds investigated for their therapeutic potential. For example, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been synthesized and evaluated as cytotoxic agents against breast cancer cell lines. nih.gov These studies highlight the utility of the 1,3-diphenylpropan-1-one scaffold as a template for developing new anticancer agents. nih.gov By modifying the substituents on the phenyl rings and the propane (B168953) chain, researchers can tune the cytotoxic effects of the compounds. nih.gov
Table 2: Examples of Pharmaceutical Analogs Synthesized from a 2-Methoxy-3-phenylpropyl Precursor
This table showcases derivatives synthesized using (S)-2-methoxy-3-phenylpropanoic acid, a close analog of the subject compound, highlighting its role in creating pharmaceutical analogs.
| Precursor | Coupled Moiety | Final Product (Analog) |
| (S)-2-methoxy-3-phenylpropanoic acid | 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine | (S)-1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2-methoxy-3-phenylpropyl)piperazine nih.gov |
| (R)-2-methoxy-3-phenylpropanoic acid | 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine | (R)-1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2-methoxy-3-phenylpropyl)piperazine nih.gov |
Utilization in the Development of Functional Materials (e.g., Polymers with Optical and Electrical Properties)
Functional organic materials, including polymers with specific optical and electrical properties, are of great interest for applications in electronics and photonics. researchgate.netmtak.hu The synthesis of these materials often relies on building blocks that contain π-electron systems, such as aromatic rings. researchgate.net this compound, containing a phenyl group, can be considered a potential precursor for monomers used in the synthesis of such materials.
The methoxy group, in particular, can have a significant impact on the properties of the resulting polymer. In a study on multilayer 3D chiral polymers, the incorporation of a monomer containing a methoxy group was found to influence the polymer's conformational adaptability and packing efficiency. nih.gov The methoxy group introduced steric bulk and added flexibility, which in turn compromised the planarity of the polymer structure and reduced chiral interactions, leading to a lower optical rotation compared to polymers without this group. nih.gov This demonstrates that the methoxy substituent can be used as a tool to fine-tune the chiroptical properties of a material. nih.gov
While the primary application of such building blocks is often related to optical properties, the conjugated systems they can form are also relevant for electrical properties. tubitak.gov.trmdpi.com The ability to tailor polymer structure through the judicious selection of substituted monomers is crucial for developing materials with desired conductivity, charge transport, and electroluminescent characteristics. researchgate.netdntb.gov.ua
Table 3: Influence of Methoxy Group on Polymer Optical Properties
This table is derived from findings on multilayer 3D chiral polymers, illustrating the effect of different functional groups on optical rotation.
| Polymer | Key Structural Feature | Optical Rotation | Inferred Effect of Substituent |
| Polymer 5B | Bulky naphthalene-dihydroacenaphthylene side group | +11° nih.gov | Steric hindrance disrupts chiral uniformity. nih.gov |
| Polymer 5C | Methoxy group | +3° nih.gov | Adds flexibility and steric bulk, compromising planar structure and reducing chiral interactions. nih.gov |
Integration into Target-Oriented Synthesis and Divergent Synthesis Strategies
In modern organic synthesis, efficiency and versatility are paramount. Target-oriented synthesis (TOS) focuses on the construction of a single, complex molecule, while divergent synthesis aims to create a variety of structurally distinct compounds from a common intermediate. nih.govresearchgate.net The multiple functional groups of this compound make it an attractive candidate for both approaches.
In a target-oriented approach, each functional group can be addressed sequentially to build up complexity towards a specific molecular target, as seen in the synthesis of complex natural products or pharmaceutical agents. nih.gov
More strategically, this compound could serve as the central building block in a divergent synthesis. A common intermediate can be used to generate a library of diverse molecules for biological screening. nih.gov For example, a strategy has been developed for the divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones (1-(2-hydroxyphenyl)-3-phenylpropan-1-ones), which are structurally related to the subject compound. rsc.org In this process, the common dihydrochalcone (B1670589) intermediate is subjected to different palladium-catalyzed oxidative cyclization conditions to yield two distinct classes of heterocyclic products. rsc.org This illustrates how a single precursor with a propanone core can be a branch point to create molecular diversity. The ketone, methoxy, and phenyl groups on this compound offer multiple handles for similar divergent reaction pathways, enabling the rapid generation of diverse molecular scaffolds.
Structure Reactivity and Structure Selectivity Relationships of 1 Methoxy 3 Phenylpropan 2 One Derivatives
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The rate and equilibrium of reactions involving 1-methoxy-3-phenylpropan-2-one derivatives are significantly influenced by the electronic nature of substituents on the phenyl ring. These effects can be quantitatively assessed through linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants with parameters that describe the electron-donating or electron-withdrawing character of substituents.
Electron-donating groups (EDGs) on the phenyl ring, such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density of the aromatic ring and the benzylic position. This increased electron density can stabilize transition states with developing positive charge, thereby accelerating the rates of reactions where the benzylic carbon acts as an electrophilic center. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density, destabilize positively charged transition states, and thus retard the reaction rates.
The thermodynamics of reactions are also affected by substituent effects. For instance, in reactions involving the formation of a benzylic carbocation intermediate, EDGs will lower the activation energy and make the reaction more thermodynamically favorable by stabilizing the carbocation through resonance and inductive effects. The magnitude of this effect can be correlated with the Hammett substituent constant (σ). A negative reaction constant (ρ) in a Hammett plot indicates the buildup of positive charge in the transition state, a characteristic of many reactions involving benzylic ketones.
Table 1: Hypothetical Kinetic Data for the Reaction of Substituted this compound Derivatives
| Substituent (X) | Hammett Constant (σ) | Relative Rate Constant (k_rel) |
| p-OCH₃ | -0.27 | 5.8 |
| p-CH₃ | -0.17 | 3.2 |
| H | 0.00 | 1.0 |
| p-Cl | 0.23 | 0.45 |
| p-NO₂ | 0.78 | 0.08 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of substituent effects on benzylic reactivity.
Correlation between Molecular Structure and Stereoselectivity
The stereochemical outcome of reactions at the carbonyl group of this compound is highly dependent on its molecular structure, particularly the presence of the α-methoxy group and the nature of the attacking nucleophile. Nucleophilic addition to the carbonyl carbon can lead to the formation of a new stereocenter, and the facial selectivity of this attack is governed by steric and electronic interactions.
Several models can be used to predict the stereoselectivity of such reactions. The Felkin-Anh model, for instance, predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite to the largest substituent at the α-carbon, after the molecule has adopted a staggered conformation to minimize steric strain. In the case of this compound, the relative sizes of the methoxy (B1213986) group, the hydrogen atom, and the benzyl (B1604629) group will determine the preferred trajectory of nucleophilic attack.
Furthermore, the presence of the α-methoxy group can lead to chelation control in reactions involving certain metal-containing nucleophiles. The oxygen atom of the methoxy group and the carbonyl oxygen can coordinate to a metal cation, forming a rigid cyclic intermediate. This chelation restricts the conformational freedom of the molecule and directs the nucleophile to attack from a specific face, often leading to high levels of diastereoselectivity. The Cram chelation model can be invoked to predict the stereochemical outcome in such cases. The choice of reagents and reaction conditions can thus be used to favor either the chelation-controlled or the non-chelation-controlled pathway, providing access to different stereoisomers.
Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition to this compound
| Model | Predicted Major Diastereomer | Conditions |
| Felkin-Anh | syn | Non-chelating nucleophiles |
| Cram Chelation | anti | Chelating nucleophiles (e.g., Grignard reagents) |
Note: The terms 'syn' and 'anti' refer to the relative stereochemistry of the newly formed hydroxyl group and the existing methoxy group.
Conformational Effects on Chemical Behavior and Molecular Recognition
The chemical reactivity of this compound is also influenced by its conformational preferences. The molecule can adopt various conformations due to rotation around the single bonds, particularly the Cα-C(O) and C(O)-Cβ bonds. The relative stability of these conformers is determined by a combination of steric hindrance, dipole-dipole interactions, and hyperconjugation.
Computational studies and spectroscopic techniques can provide insights into the conformational landscape of α-methoxy ketones. The orientation of the methoxy group relative to the carbonyl group is particularly important. A conformation where the C-O bond of the methoxy group is anti-periplanar to the C=O bond is often favored to minimize dipole-dipole repulsion. However, other conformations may be populated, and the energy barriers between them can influence the molecule's flexibility and how it interacts with other molecules.
These conformational preferences can have a direct impact on chemical behavior. For instance, the accessibility of the carbonyl group to an incoming nucleophile can be affected by the steric bulk of the methoxy and benzyl groups in different conformations. In the context of molecular recognition, the specific three-dimensional shape adopted by this compound derivatives will determine how they fit into the active site of an enzyme or a receptor. The ability to adopt a specific low-energy conformation that complements the binding site is crucial for biological activity and molecular recognition processes. The interplay between the phenyl ring substituents and the conformational preferences of the α-methoxy ketone moiety will ultimately define the molecule's shape and its ability to engage in specific intermolecular interactions.
Advanced Research Directions and Future Perspectives
Development of More Efficient and Atom-Economical Synthetic Pathways
The drive towards green and sustainable chemistry has spurred research into synthetic routes that maximize the incorporation of atoms from reactants into the final product, a concept known as atom economy. While classical syntheses of α-alkoxy ketones exist, modern research is focused on developing more efficient and environmentally benign alternatives.
Future pathways aim to reduce the number of synthetic steps, minimize waste, and avoid the use of stoichiometric and often toxic reagents. rsc.org Methodologies such as direct C-H functionalization, where a C-H bond is selectively converted to a C-O bond, represent a highly atom-economical approach. For instance, the direct α-oxygenation of readily available ketones could provide a streamlined route to compounds like 1-Methoxy-3-phenylpropan-2-one. Research in this area explores the use of hypervalent iodine reagents or metal-catalyzed oxidations to achieve this transformation efficiently. organic-chemistry.org Another promising strategy involves the homologation of ketones, which has been significantly expanded to produce α-methoxyketones with high regioselectivity. york.ac.uk
Table 1: Comparison of Synthetic Strategies for α-Methoxy Ketones
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Classical Williamson Ether Synthesis | Involves the reaction of an α-haloketone with sodium methoxide. | Well-established methodology. | Often requires pre-functionalization (halogenation), generating stoichiometric waste. |
| Ketone Homologation | Converts a ketone into its α-methoxylated higher homologue using sulfone-based methods. york.ac.uk | Can be highly regioselective. york.ac.uk | May involve multiple steps and specific reagents like zirconium tetrachloride. york.ac.uk |
| Oxidative Alkyne Functionalization | Utilizes alkynes and alcohols as nucleophiles in the presence of an oxidant to form α-oxygenated ketones. researchgate.net | One-pot synthesis with good functional group tolerance. researchgate.net | May require specific gold catalysts or other specialized reagents. researchgate.net |
| Direct Catalytic α-Oxygenation | Direct conversion of a C-H bond adjacent to the ketone to a C-O bond using a catalyst and an oxygen source. | High atom economy, reduces synthetic steps. | Achieving high selectivity and yield can be challenging; catalyst development is ongoing. |
Exploration of Novel Catalytic Systems for Selective Transformations
The ketone moiety in this compound is a prime site for various chemical transformations. Advanced research is heavily invested in discovering novel catalytic systems that can achieve these transformations with high levels of selectivity (chemo-, regio-, and enantioselectivity).
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. nih.gov Modern catalysis seeks to perform this reaction enantioselectively, which is crucial for applications in pharmaceuticals and biologically active molecules. Photo-organocatalytic processes are emerging that enable the direct intermolecular α-alkylation of ketones with simple alkyl halides. nih.gov Furthermore, the development of catalysts for the radical α-alkylation of ketones with unactivated alkenes under aerobic conditions presents a sustainable and industrially viable alternative to traditional methods. csic.es
Catalytic reduction of the ketone can lead to chiral alcohols, which are valuable synthetic intermediates. The development of asymmetric transfer hydrogenation catalysts, often based on ruthenium or rhodium complexes with chiral ligands, is a key area of research to produce these alcohols with high enantiomeric excess.
Table 2: Examples of Catalytic Transformations for Ketone Scaffolds
| Transformation | Catalytic System | Description | Significance |
|---|---|---|---|
| Enantioselective α-Alkylation | Photo-organocatalysis with cinchona alkaloids. nih.gov | Uses light and a metal-free organic catalyst to activate the ketone for reaction with alkyl halides, controlling stereochemistry. nih.gov | Accesses chiral α-substituted ketones, which are important building blocks for complex molecules. |
| Aerobic Radical α-Alkylation | Manganese (Mn2+) catalysts with an organic acid and air (O2). csic.es | Generates radicals in-situ under mild, aerobic conditions to alkylate the ketone, avoiding harsh reagents. csic.es | Provides a safer and more sustainable industrial process for ketone functionalization. |
| Asymmetric Reduction | Chiral metal complexes (e.g., Ru, Rh) or biocatalysts (enzymes). | Reduces the carbonyl group to a hydroxyl group, creating a stereocenter with high enantioselectivity. | Produces enantiomerically pure alcohols, which are versatile intermediates in organic synthesis. |
| Copper-Catalyzed α-Acetoxylation | Iodobenzene catalyst with an oxidant (H2O2). organic-chemistry.org | Introduces an acetoxy group at the α-position, providing an alternative functional handle. | Offers an efficient and economical method for preparing α-acetoxy ketones. organic-chemistry.org |
Integration of Machine Learning and AI in Reaction Design and Prediction
The complexity of chemical reactions and the vastness of chemical space present significant challenges to the discovery of new synthetic routes and the optimization of reaction conditions. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to navigate this complexity. chemcopilot.comaimlic.com
Retrosynthetic Analysis: Propose novel and efficient synthetic pathways by working backward from the target structure.
Reaction Optimization: Predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) to maximize yield and minimize byproducts, thereby reducing the need for extensive experimental screening. sciencedaily.com
Catalyst Design: Aid in the design of new catalysts with enhanced activity and selectivity for specific transformations of the ketone scaffold.
These computational approaches accelerate the research and development cycle, making the synthesis of complex molecules more efficient and predictable. nih.goveurekalert.org While a large amount of data is often needed to train these models, strategies like transfer learning and active learning are being developed to enable accurate predictions even in low-data situations, which is common in novel reaction development. nih.gov
Application in Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, scalability, and process control. neuroquantology.com This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates.
The synthesis and subsequent transformation of this compound can benefit greatly from flow chemistry for several reasons:
Enhanced Heat and Mass Transfer: Microreactors used in flow systems have high surface-area-to-volume ratios, allowing for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. nih.gov
Improved Safety: The small reactor volumes mean that hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation in batch processes. nih.govresearchgate.net
Scalability and Automation: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. neuroquantology.com Automation can be integrated for high-throughput screening of reaction conditions. vapourtec.com
Continuous flow processes are being developed for a wide range of organic reactions, including hydrogenations, oxidations, and organometallic reactions, all of which are relevant to the synthesis and functionalization of ketone building blocks. uni-muenchen.demdpi.com
Design and Synthesis of Advanced Functional Materials Based on the Core Scaffold
The this compound structure can serve as a core scaffold for the design and synthesis of more complex molecules with specific functions, such as polymers, liquid crystals, or biologically active compounds.
Polymer Chemistry: Ketone-containing molecules can be used as monomers for the synthesis of specialty polymers. For example, poly(vinyl ketones) can be synthesized via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). acs.orgresearchgate.net These polymers are often photodegradable, a property that can be exploited in applications such as photoresists for microelectronics or degradable plastics. The phenyl and methoxy (B1213986) groups on the this compound scaffold could be used to tune the physical properties (e.g., glass transition temperature, refractive index) of the resulting polymers. mdpi.comnih.gov
Medicinal Chemistry: The scaffold can be elaborated into more complex structures with potential biological activity. The synthesis of biologically active molecules often relies on the strategic functionalization of core intermediates. nih.govpsu.edu For instance, the ketone can be converted into an imine to form Schiff bases, a class of compounds known for a wide range of pharmacological activities. mdpi.com The phenyl ring can be substituted, and the methoxy group can be modified to optimize interactions with biological targets. The synthesis of chalcone (B49325) derivatives, which are α,β-unsaturated ketones, and their subsequent transformation into heterocyclic compounds is a common strategy in drug discovery. nih.govmdpi.comnih.gov
Liquid Crystals: By attaching mesogenic (liquid-crystal-forming) units to the core scaffold, it may be possible to synthesize new liquid crystalline materials. The rigid phenyl group is a common component of mesogens, and further modification of the structure could induce liquid crystalline phases with specific thermal and optical properties.
The versatility of the this compound core structure ensures its continued relevance in driving innovation across various fields of chemical science, from sustainable synthesis to the development of novel materials and therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
